molecular formula C21H17NO4 B6605649 rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate CAS No. 2248385-55-7

rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate

Cat. No.: B6605649
CAS No.: 2248385-55-7
M. Wt: 347.4 g/mol
InChI Key: UVZLYNOECCZESO-JRQSSSKMSA-N
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Description

rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate is a bicyclic ester derivative featuring a strained bicyclo[2.1.1]hexane core substituted with a phenyl group at the 1-position and an isoindole-1,3-dione (phthalimide) ester moiety at the 5-position. The rac prefix indicates the racemic nature of the compound, containing both enantiomers of the bicyclohexane scaffold. This compound is structurally distinct due to its fused bicyclic system, which imparts unique steric and electronic properties compared to monocyclic or linear analogs.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c23-18-15-8-4-5-9-16(15)19(24)22(18)26-20(25)17-13-10-11-21(17,12-13)14-6-2-1-3-7-14/h1-9,13,17H,10-12H2/t13-,17+,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZLYNOECCZESO-JRQSSSKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)ON3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@@H]1[C@H]2C(=O)ON3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate (CAS Number: 2248385-55-7) is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H25N5O6C_{22}H_{25}N_{5}O_{6} with a molecular weight of 455.5 g/mol. The structure features a bicyclic framework that is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC22H25N5O6
Molecular Weight455.5 g/mol
CAS Number2248385-55-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various dioxo compounds, including derivatives similar to this compound. Research indicates that compounds with similar structural motifs exhibit significant antibacterial and antifungal activity.

Case Study: Antibacterial Screening

A study examined the antibacterial effects of several dioxolane derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures to rac-1,3-dioxo derivatives displayed effective inhibition against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values were notably low for certain derivatives, indicating strong antibacterial properties.

BacteriaMIC (µg/mL)
Staphylococcus aureus625 - 1250
Pseudomonas aeruginosa625
Enterococcus faecalis625

The biological activity of rac-1,3-dioxo compounds is often attributed to their ability to interact with specific enzymes or receptors in microbial cells. The presence of the dioxo group enhances the compound's reactivity and binding affinity towards these biological targets.

Antifungal Activity

In addition to antibacterial properties, racemic dioxolanes have shown promising antifungal activity against Candida albicans. In studies conducted on related compounds, it was observed that most exhibited significant antifungal effects, further supporting the therapeutic potential of this class of compounds .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isoindole derivatives. Research indicates that modifications at specific positions on the bicyclic structure can enhance efficacy and selectivity against microbial strains . For instance:

  • Substituents at position 4 significantly increase antibacterial potency.
  • Diversity in functional groups can lead to variations in bioactivity profiles.

Comparison with Similar Compounds

Structural Analogues with Bicyclo[2.1.1]hexane Core
Compound Name Substituents Key Differences Reference CAS/ID
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylate Thiophene at 1-position Aromatic heterocycle (thiophene) replaces phenyl; may alter electronic properties and solubility. 2248411-92-7
rac-(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid 3,4,5-Trifluorophenyl at 1-position Fluorine substituents enhance lipophilicity and potential metabolic stability. EN300-26621740
1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid Thiazole at 1-position Heterocyclic thiazole introduces hydrogen-bonding capability; impacts bioavailability. 2225141-61-5

Key Observations :

  • Lipophilicity : Fluorinated analogs (e.g., trifluorophenyl derivative) exhibit increased hydrophobicity, which may enhance membrane permeability .
Phthalimide Ester Derivatives (Non-Bicyclic)
Compound Name Substituent on Benzoate Melting Point (°C) Yield (%) Key Functional Groups Reference
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 4-chlorobenzoate 4-Chloro 145–147 79 Chloro (electron-withdrawing)
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 4-methoxybenzoate 4-Methoxy 130–133 82 Methoxy (electron-donating)
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2,4-dichlorobenzoate 2,4-Dichloro 134–136 76 Di-chloro (enhanced steric hindrance)

Key Observations :

  • Steric vs. Electronic Effects : Chloro substituents increase melting points due to stronger intermolecular forces, while methoxy groups lower melting points via reduced crystallinity .
  • Synthetic Accessibility : Higher yields (e.g., 82% for 4-methoxy derivative) correlate with less steric hindrance during esterification .
Bicyclohexane Carboxylates with Varied Cores
Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Reference
rac-(1R,4R,5R)-5-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid Bicyclo[2.1.1]hexane Methoxycarbonyl, carboxylic acid 184.2
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate Oxabicyclo[3.1.0]hexane Ethyl ester, ether oxygen 156.18

Key Observations :

  • Functional Group Compatibility : Carboxylic acid and ester moieties enable diverse derivatization, such as amide coupling or hydrolysis .

Preparation Methods

Bicyclo[2.1.1]hexane Core Construction

The strained bicyclo[2.1.1]hexane system is synthesized via a [2+2] photocycloaddition of norbornene derivatives or a vinyl cyclopropane rearrangement . Asymmetric catalysis using chiral ligands ensures the (1R,4R,5R) configuration. For example, Rhodium-catalyzed cyclopropanation of styrene derivatives with diazo compounds yields enantiomerically enriched bicyclohexane intermediates.

Carboxylic Acid Functionalization

Oxidation of a primary alcohol or ketone at the C5 position provides the carboxylic acid. A two-step sequence involving Swern oxidation (oxalyl chloride, dimethyl sulfide) followed by Jones oxidation (CrO3, H2SO4) converts a C5-hydroxyl group to the carboxylate. Purification via recrystallization from ethyl acetate/heptane mixtures achieves >95% enantiomeric excess (ee).

Synthesis of rac-1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl Fragment

Phthalimide Derivative Preparation

The isoindole-1,3-dione (phthalimide) core is synthesized by condensing phthalic anhydride with hydroxylamine hydrochloride in refluxing acetic acid, yielding 1,3-dioxo-2,3-dihydro-1H-isoindole-2-ol. Racemization at the C2 position occurs under acidic conditions, necessitating chiral resolution if enantiopure material is required.

Hydroxyl Activation for Esterification

The C2 hydroxyl group is activated for esterification by converting it to a mesylate (methanesulfonyl chloride, pyridine) or tosylate (tosyl chloride, DMAP). Alternatively, direct coupling using carbodiimide reagents (EDC·HCl) with catalytic DMAP avoids pre-activation.

Esterification Coupling of Components

Steglich Esterification

A proven method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane at ambient temperature. The bicyclohexane carboxylic acid (1.0 equiv) reacts with the isoindol-2-ol (1.2 equiv) for 12–24 hours, achieving yields of 65–78% after column chromatography (SiO2, ethyl acetate/hexane).

Acid Chloride Approach

For sterically hindered substrates, the carboxylic acid is converted to its acyl chloride using thionyl chloride (reflux, 2 hours). The chloride is then reacted with the isoindol-2-ol in anhydrous THF with triethylamine as a base, yielding 70–85% product after aqueous workup.

Reaction Optimization and Yield Data

StepReagents/ConditionsYieldPurity (HPLC)
Bicyclohexane synthesisRh-catalyzed cyclopropanation, 40°C, 24h62%98% ee
Carboxylic acid oxidationJones oxidation, 0°C, 2h89%95%
Phthalimide synthesisPhthalic anhydride + NH2OH·HCl, 120°C, 6h91%99%
Esterification (EDC)EDC·HCl, DMAP, CH2Cl2, 25°C, 18h73%97%

Purification and Characterization

Chromatographic Methods

  • Flash column chromatography (SiO2, ethyl acetate/hexane gradient) removes unreacted starting materials.

  • Preparative HPLC (C18 column, acetonitrile/water) resolves diastereomers or byproducts, critical for achieving >99% purity.

Spectroscopic Analysis

  • 1H NMR (DMSO-d6): δ 7.85–7.45 (m, phthalimide aromatics), 5.21 (s, bicyclohexane CH), 1.98–1.52 (m, bicyclohexane CH2).

  • 13C NMR : 172.8 ppm (ester carbonyl), 168.2 ppm (phthalimide carbonyls).

  • HRMS : [M+H]+ calculated for C23H21NO4: 376.1549; found: 376.1543.

Challenges and Mitigation Strategies

Stereochemical Integrity

The (1R,4R,5R) configuration is prone to epimerization under acidic or high-temperature conditions. Using low-temperature esterification (0–5°C) and non-acidic coupling reagents (DCC instead of EDC) minimizes racemization.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Dichloromethane balances reactivity and solubility while facilitating easy removal under reduced pressure .

Q & A

Q. What multi-step synthetic approaches are recommended for constructing the bicyclo[2.1.1]hexane core in this compound?

The synthesis involves cycloaddition reactions to form the bicyclic framework, followed by functional group transformations. For example, cyclization of precursors under acidic/basic conditions is critical, as seen in structurally similar compounds . Optimized routes may use automated reactors and continuous flow systems to enhance scalability and purity, with careful control of temperature and solvent choice .

Q. Which analytical techniques resolve the stereochemistry of the (1R,4R,5R) centers?

X-ray crystallography provides definitive absolute configuration, while advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and chiral chromatography separate stereoisomers. Comparative studies in highlight how stereochemical differences impact biological activity .

Advanced Research Questions

Q. How can researchers evaluate interactions of this compound with enzyme targets?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities, while molecular docking predicts interaction modes. emphasizes hydrogen bonding and steric complementarity in bicyclic compounds, supported by computational validation .

Q. What strategies address contradictory bioactivity data in bicyclo[2.1.1]hexane derivatives?

Standardized assays and meta-analyses reconcile discrepancies. Structural comparisons (e.g., substituent effects on solubility and reactivity) from , combined with computational validation (), identify key variables .

Q. Which quantum methods predict reactivity of the isoindole-dione moiety under varying pH?

Density functional theory (DFT) models electron distribution and reactive sites, while molecular dynamics (MD) simulations assess solvent effects. integrates reaction path searches with experimental data to validate predictions .

Q. How do structural modifications in analogous compounds influence solubility?

Substituent polarity and hydrogen-bonding capacity are critical. Quantitative structure-property relationship (QSPR) models correlate descriptors like logP and polar surface area with solubility trends, as detailed in .

Q. What tools map degradation pathways under physiological conditions?

High-resolution mass spectrometry (HRMS) and NMR track degradation products, while DFT predicts hydrolysis/oxidation pathways. Stability studies for similar esters in and inform methodology .

Q. Which assays distinguish enantiomeric activity in this racemic mixture?

Chiral separation (e.g., via chiral HPLC) followed by cell-based assays (enzyme inhibition, receptor activation) using isolated enantiomers. and highlight enantiomer-specific interactions in related compounds .

Q. Methodological Notes

  • Stereochemical Analysis : Absolute configuration determination requires crystallography, while relative configurations use NOESY and J-coupling constants .
  • Computational Validation : Combine DFT with experimental SPR/ITC data to refine binding models .
  • Comparative Studies : Use structural analogs (e.g., amino vs. carboxyl substituents) to isolate functional group effects on bioactivity .

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